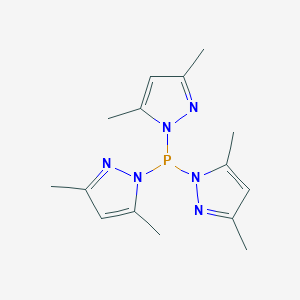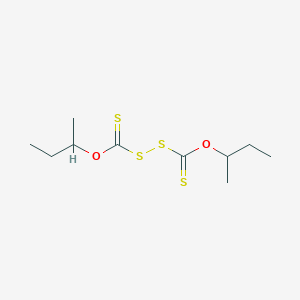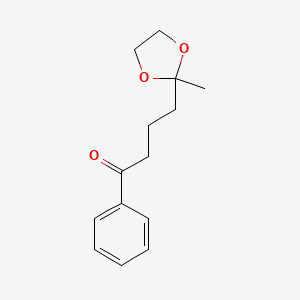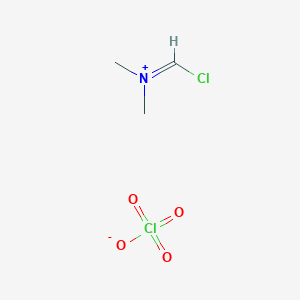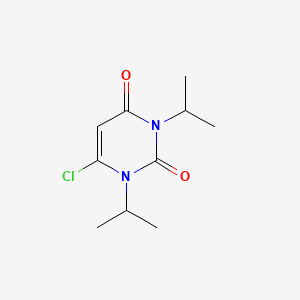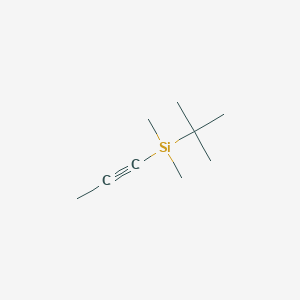
Triisopropylarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisopropylarsine is an organoarsenic compound with the chemical formula C₉H₂₁As. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of three isopropyl groups attached to an arsenic atom, making it a trialkylarsine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triisopropylarsine can be synthesized through the reaction of arsenic trichloride with isopropylmagnesium chloride (Grignard reagent). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
AsCl3+3(CH3CH(Cl)Mg)→As(CH(CH3)2)3+3MgCl2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Triisopropylarsine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Halogens or halogenating agents can be used for substitution reactions.
Coordination Conditions: Reactions are typically carried out in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: this compound oxide.
Substitution: Various substituted arsines depending on the reagents used.
Coordination: Metal-arsine complexes.
Applications De Recherche Scientifique
Triisopropylarsine has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the semiconductor industry for the deposition of arsenic-containing films.
Mécanisme D'action
The mechanism by which triisopropylarsine exerts its effects depends on the specific reaction or application. In coordination chemistry, it acts as a ligand, donating electron density to the metal center and stabilizing the complex. In oxidation reactions, it undergoes electron transfer to form the corresponding oxide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylarsine: Similar in structure but with ethyl groups instead of isopropyl groups.
Triphenylarsine: Contains phenyl groups instead of isopropyl groups.
Trimethylarsine: Contains methyl groups instead of isopropyl groups.
Uniqueness
Triisopropylarsine is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity and coordination properties. This makes it particularly useful in forming stable complexes with transition metals and in applications where steric effects are important.
Propriétés
Numéro CAS |
57538-64-4 |
|---|---|
Formule moléculaire |
C9H21As |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
tri(propan-2-yl)arsane |
InChI |
InChI=1S/C9H21As/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 |
Clé InChI |
BTBCWVARCVKLST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[As](C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14627900.png)


![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)

